molecular formula C8H13N3O5 B064425 (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide CAS No. 163032-70-0

(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide

Cat. No. B064425
M. Wt: 231.21 g/mol
InChI Key: HCUOEKSZWPGJIM-IYNMRSRQSA-N
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Description

(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide, also known as HMMNH-3, is a compound that has gained attention in the scientific community due to its potential use as an anti-cancer agent. This compound is a derivative of the natural product, plakortin, which is found in sponges. HMMNH-3 has shown promising results in inhibiting the growth of cancer cells in vitro, making it a potential candidate for further research.

Mechanism Of Action

The mechanism of action of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and survival. Specifically, (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide has been shown to inhibit the activity of the enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a role in the regulation of cellular metabolism and energy production. Inhibition of GAPDH leads to a decrease in ATP production, which can ultimately lead to cell death.

Biochemical And Physiological Effects

(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. This suggests that (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide may have potential as a therapeutic agent for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide is its potential as a therapeutic agent for cancer treatment. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further research. However, one limitation is that the synthesis of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide is a multi-step process that requires expertise in organic chemistry. This may limit its accessibility for researchers who do not have experience in synthetic chemistry.

Future Directions

There are several future directions for research on (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide. One direction is to further investigate its mechanism of action and identify other enzymes or pathways that it may target. This could lead to the development of more effective cancer treatments. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory diseases. Additionally, further research is needed to optimize the synthesis of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide and develop more efficient methods for its production.

Synthesis Methods

(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide can be synthesized through a multi-step process starting with the natural product plakortin. The synthesis involves several chemical reactions, including protection and deprotection steps, as well as the use of reagents such as sodium hydride and trifluoroacetic acid. The final step involves the addition of a hydroxylamine derivative to form (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide.

Scientific Research Applications

(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide has been the subject of several scientific studies due to its potential as an anti-cancer agent. In vitro studies have shown that (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide may have potential as a therapeutic agent for cancer treatment.

properties

IUPAC Name

(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O5/c1-5(3-6(10-13)8(9)12)7(4-16-2)11(14)15/h3,7,13H,4H2,1-2H3,(H2,9,12)/b5-3+,10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUOEKSZWPGJIM-IYNMRSRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=N\O)\C(=O)N)/C(COC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide

CAS RN

163032-70-0
Record name NOR-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163032700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (�±)-(E)-2-[(E)-Hydroxyimino]-6-methoxy-4-methyl-5-nitro-3-hexenamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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